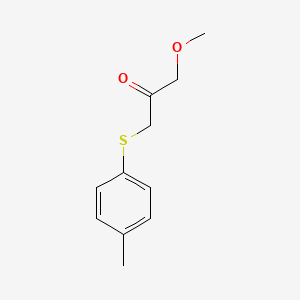

1-Methoxy-3-(p-tolylthio)propan-2-one

説明

1-Methoxy-3-(p-tolylthio)propan-2-one (CAS Ref: 10-F705328) is a specialized organic compound featuring a propan-2-one backbone substituted with a methoxy group (-OCH₃) at position 1 and a p-tolylthio (-S-C₆H₄-CH₃) group at position 3. Its structural uniqueness lies in the combination of ether and thioether functionalities, which may influence its reactivity, stability, and applications in organic synthesis or medicinal chemistry. However, detailed physicochemical or spectroscopic data are absent in the provided evidence, necessitating comparisons with structurally related compounds.

特性

分子式 |

C11H14O2S |

|---|---|

分子量 |

210.29 g/mol |

IUPAC名 |

1-methoxy-3-(4-methylphenyl)sulfanylpropan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-9-3-5-11(6-4-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3 |

InChIキー |

VBRUYMIIERGJHS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)SCC(=O)COC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(p-tolylthio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of p-tolylthiol with 1-methoxy-2-propanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1-Methoxy-3-(p-tolylthio)propan-2-one often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure optimal yield and purity of the final product. Post-reaction, the compound is purified using techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions

1-Methoxy-3-(p-tolylthio)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1-Methoxy-3-(p-tolylthio)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-Methoxy-3-(p-tolylthio)propan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with target molecules to produce the desired outcome .

類似化合物との比較

1-Phenoxy-3-(phenylthio)propan-2-one

- Structure: Replaces the methoxy group with a phenoxy (-O-C₆H₅) group and the p-tolylthio with a phenylthio (-S-C₆H₅) group.

- Synthesis: Prepared via oxidation of 1-phenoxy-3-(phenylthio)propan-2-ol using pyridinium chlorochromate (PCC) in dichloromethane, yielding a colorless oil with a low isolated yield (10%) .

- Lower synthetic yield suggests challenges in stabilizing the ketone intermediate during oxidation.

1-(3-(Methylthio)phenyl)propan-2-one

1-Methoxy-3-(methylsulfonyl)propan-2-one

- Structure : Replaces the thioether (-S-) group with a sulfonyl (-SO₂-) group.

- Synthesis: Not detailed in the evidence, but sulfonyl groups are typically introduced via oxidation of thioethers .

- Key Differences :

- The sulfonyl group is strongly electron-withdrawing, which could stabilize the ketone moiety but reduce nucleophilicity at the α-carbon.

- Enhanced polarity compared to the thioether analog may improve solubility in polar solvents.

(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

- Structure: Contains a propenone (α,β-unsaturated ketone) backbone with a 3-methylthiophene substituent and a p-tolyl group.

- Key Differences: The conjugated enone system enables π-π interactions, influencing UV-Vis absorption and reactivity in Michael additions. The thiophene ring introduces heterocyclic aromaticity, differing from the purely aliphatic thioether in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Physical State | Synthesis Yield/Notes |

|---|---|---|---|---|---|

| 1-Methoxy-3-(p-tolylthio)propan-2-one | C₁₁H₁₄O₂S | 210.29 | Methoxy, p-tolylthio | Discontinued | Commercial synthesis unclear |

| 1-Phenoxy-3-(phenylthio)propan-2-one | C₁₅H₁₄O₂S | 266.34 | Phenoxy, phenylthio | Colorless oil | 10% yield via PCC oxidation |

| 1-(3-(Methylthio)phenyl)propan-2-one | C₁₀H₁₂OS | 180.27 | Methylthio | Not reported | Physicochemical data available |

| 1-Methoxy-3-(methylsulfonyl)propan-2-one | C₅H₁₀O₃S | 150.19 | Methoxy, methylsulfonyl | Not reported | Likely high polarity |

| (E)-3-(3-Methylthiophen-2-yl)-...-1-one | C₁₅H₁₄OS | 242.33 | Propenone, thiophene, p-tolyl | Crystalline | Air-stable, synthesized via condensation |

Research Implications and Gaps

- Reactivity : The thioether group in 1-Methoxy-3-(p-tolylthio)propan-2-one may act as a directing group in catalysis, akin to sulfone-directed asymmetric reactions observed in .

References Synthesis of 1-Phenoxy-3-(phenylthio)propan-2-one via PCC oxidation. Crystalline and conjugated properties of (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one. Commercial status of 1-Methoxy-3-(p-tolylthio)propan-2-one. Physicochemical data for 1-(3-(Methylthio)phenyl)propan-2-one. Sulfonyl analog synthesis and properties.

生物活性

1-Methoxy-3-(p-tolylthio)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Methoxy-3-(p-tolylthio)propan-2-one is characterized by the following chemical structure:

- Molecular Formula : C12H14O2S

- Molecular Weight : 222.30 g/mol

- IUPAC Name : 1-Methoxy-3-(p-tolylthio)propan-2-one

The presence of the methoxy and p-tolylthio groups contributes to its unique chemical reactivity and biological properties.

The biological activity of 1-Methoxy-3-(p-tolylthio)propan-2-one involves interactions with various molecular targets, including enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may exert cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .

Anticancer Activity

A study evaluated the cytotoxic effects of several similar compounds, including those with thiol and methoxy groups, against MCF-7 breast cancer cells. The findings indicated that related compounds exhibited significant cytotoxicity, suggesting a similar potential for 1-Methoxy-3-(p-tolylthio)propan-2-one. Key results are summarized in Table 1.

| Compound Name | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 1-Methoxy-3-(p-tolylthio)propan-2-one | TBD | MCF-7 | |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one | 10 | MCF-7 | |

| Tamoxifen | 15 | MCF-7 |

Antimicrobial Activity

Research has indicated that compounds similar to 1-Methoxy-3-(p-tolylthio)propan-2-one demonstrate antibacterial properties against Mycobacterium tuberculosis and other pathogens . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis.

Case Study 1: Cytotoxicity Evaluation

In a study published in Bioorganic Chemistry, researchers synthesized a series of β-aryl β-mercapto ketones and evaluated their cytotoxicity against MCF-7 cells. The results showed that modifications in the side chains significantly impacted the anticancer activity, indicating that structural features of 1-Methoxy-3-(p-tolylthio)propan-2-one could enhance its efficacy against cancer cells .

Case Study 2: Antimicrobial Screening

A screening of various chalcone derivatives demonstrated that compounds with similar thiol groups exhibited significant antibacterial activity. This suggests that 1-Methoxy-3-(p-tolylthio)propan-2-one could also be effective as an antimicrobial agent, warranting further investigation into its mechanism of action .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。